Pheneturide - 90-49-3

Pheneturide

Catalog Number: EVT-279427
CAS Number: 90-49-3
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pheneturide, chemically known as α-phenyl-α-ethylacetylurea, is a compound primarily recognized for its historical use as an anticonvulsant. [, ] While its clinical use has diminished due to the emergence of safer alternatives, Pheneturide continues to hold relevance in scientific research, particularly in the fields of pharmacology, biochemistry, and analytical chemistry.

Future Directions
  • Investigating the distinct pharmacological profiles of its enantiomers: As the two enantiomers of Pheneturide exhibit different pharmacological activities, further research is warranted to explore their individual therapeutic potential and safety profiles. []

Phenobarbital

    Phenacemide

    • Relevance: Pheneturide is a close structural analog of phenacemide, possessing an additional ethyl radical in its structure []. This structural modification contributes to the significantly reduced toxicity of pheneturide compared to phenacemide []. Both compounds are acetylurea derivatives and have shown effectiveness in treating myoclonus [].

    Primidone

    • Relevance: Primidone, while structurally distinct from pheneturide, is often mentioned alongside it in studies investigating the effects of anticonvulsants on calcium metabolism. While both drugs can contribute to hypocalcemia, pheneturide has been associated with lower serum calcium levels compared to primidone at similar dosages [, ].

    Phenytoin

    • Relevance: Phenytoin, despite being structurally different from pheneturide, is often compared with it in terms of anticonvulsant efficacy. In a double-blind cross-over trial, no significant difference was found between the two drugs in controlling seizure frequency []. Like pheneturide and phenobarbital, phenytoin has also been linked to hypocalcemia in epileptic patients [].

    Acetylpheneturide

    • Relevance: While not much is discussed about this metabolite in the provided papers, one study mentions the simultaneous determination of acetylpheneturide alongside pheneturide and other antiepileptic drugs in biological samples []. This suggests its potential relevance in understanding pheneturide metabolism and pharmacokinetics.

    α-phenyl-α-ethylacetylurea

    • Relevance: This name emphasizes the chemical structure of pheneturide, highlighting the presence of the α-phenyl-α-ethylacetyl group attached to the urea moiety [].

    (+)-Pheneturide and (-)-Pheneturide

    • Compound Description: These are the two enantiomers of Pheneturide. While both isomers are equally effective as antiepileptics, they exhibit different effects on the central nervous system. (+)-Pheneturide acts as a stimulant, while (-)-Pheneturide is a depressant at antiepileptic doses [].
    • Relevance: Understanding the different pharmacological actions of each enantiomer of pheneturide is crucial as it suggests the racemic mixture might not be the optimal therapeutic option. Using a single enantiomer or adjusting the enantiomeric ratio could potentially lead to a better balance between antiepileptic efficacy and toxicity [].
    Synthesis Analysis

    Pheneturide can be synthesized through several methods, with the most common involving the reaction of phenylacetic acid with urea. The synthesis typically requires heating these components under controlled conditions:

    1. Reaction Conditions:
      • Temperature: 150-200°C
      • Solvent: Ethanol or methanol to facilitate the reaction
      • Catalyst: A suitable catalyst may be employed to enhance yield and reaction rate.
    2. Industrial Methods: For large-scale production, similar conditions are maintained but optimized for higher yields and purity. This may include additional purification steps such as recrystallization and chromatography.
    Molecular Structure Analysis

    The molecular formula of Pheneturide is C11H14N2O2, which corresponds to a molecular weight of approximately 206.25 g/mol. The structure can be described using various identifiers:

    • IUPAC Name: (2-phenylbutanoyl)urea
    • InChI Key: AJOQSQHYDOFIOX-UHFFFAOYNA-N
    • SMILES Notation: CCC(C(=O)NC(N)=O)C1=CC=CC=C1

    The molecular structure features a phenyl ring attached to a butanoyl group through a urea linkage, forming a stable compound that exhibits specific pharmacological properties .

    Chemical Reactions Analysis

    Pheneturide participates in several chemical reactions, which include:

    1. Oxidation:
      • Can be oxidized to yield products such as phenylacetic acid and benzaldehyde.
      • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
    2. Reduction:
      • Reduction can lead to the formation of phenylethylamine derivatives.
      • Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
    3. Substitution Reactions:
      • The compound can undergo substitution reactions at the phenyl ring, leading to various substituted derivatives.
      • Common reagents for these reactions may include halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.
    Mechanism of Action
    • Target Interaction: The compound may enhance the central nervous system depressant activities of other drugs.
    • Biochemical Pathways: It potentially inhibits the metabolism of other anticonvulsants such as phenytoin.
    • Pharmacokinetics: Studies indicate that Pheneturide follows first-order kinetics with a half-life ranging from 31 to 90 hours and total body clearance being nonrenal at approximately 2.6 liters/hour.
    Physical and Chemical Properties Analysis

    Pheneturide exhibits several notable physical and chemical properties:

    • Appearance: Crystalline powder, typically white in color.
    • Purity: High-performance liquid chromatography (HPLC) purity ≥ 97.5%.
    • Loss on Drying: ≤ 0.5%.
    • Heavy Metals Content: ≤ 20 ppm.
    • Sulfated Ash Content: ≤ 0.1%.

    These properties are crucial for ensuring the compound's suitability for pharmaceutical applications .

    Applications

    Pheneturide has been extensively studied for its anticonvulsant properties and has applications in various scientific fields:

    1. Medical Applications:
      • Primarily used in treating severe epilepsy, especially when other treatments fail.
      • Investigated for potential use in other neurological disorders due to its ability to modulate neurotransmitter activity.
    2. Research Applications:
      • Serves as a model compound for studying metabolic pathways of ureide derivatives.
      • Provides insights into pharmacokinetics and pharmacodynamics relevant to drug interactions.
    3. Analytical Chemistry:
      • Utilized in laboratory settings to understand its chemical behavior under various conditions, contributing to broader research in pharmacology and toxicology .

    Pheneturide remains an important compound within both clinical and research contexts, despite its reduced clinical use due to the availability of safer alternatives. Its unique properties continue to offer valuable insights into drug interactions and metabolic processes in pharmacological studies.

    Historical Development and Synthesis of Pheneturide in Medicinal Chemistry

    Emergence of Ureide-Class Anticonvulsants in Mid-20th Century Therapeutics

    The development of ureide-class anticonvulsants represents a pivotal advancement in mid-20th century epilepsy therapeutics, emerging as structural derivatives of barbiturates with improved neurological tolerability. The historical trajectory began with the accidental discovery of phenobarbital's anticonvulsant properties in 1912 when Hauptmann observed reduced seizure incidence among epileptic patients treated with this sedative-hypnotic agent [5]. This breakthrough catalyzed medicinal chemistry efforts to develop analogues retaining phenobarbital's therapeutic efficacy while mitigating its profound sedative effects. By the 1940s, researchers systematically explored the ureide pharmacophore – molecules featuring the urea moiety (–NH–CO–NH–) within heterocyclic or open-chain structures [5]. Phenacemide (1-phenylacetylurea) emerged as the first clinically used ureide anticonvulsant in 1949, demonstrating significant efficacy against refractory seizures but exhibiting severe hepatotoxic and neuropsychiatric adverse effects [1] [3].

    Within this therapeutic landscape, pheneturide (N-carbamoyl-2-phenylbutanamide) was developed as a structural hybrid between phenobarbital and phenacemide, conceptually designed to balance efficacy with reduced toxicity. Introduced commercially in Europe during the 1950s under brand names including Benuride and Deturid, pheneturide represented an optimized member of the phenylacetylurea class where strategic alkyl substitution diminished the toxicity observed with its predecessor [3] [8]. Its clinical deployment reflected the therapeutic evolution from inorganic bromides (1857) → barbiturates (1912) → straight-chain ureides (1940s) → alkyl-substituted ureides (1950s). This progression demonstrated the emerging structure-activity principles guiding antiepileptic drug development, positioning pheneturide as a specialized agent for severe, treatment-resistant epilepsy when first-line therapeutics failed [3] [5]. Contemporary clinical studies validated its application, with a 1982 trial reporting 40–60% seizure reduction in 58% of phenobarbital-resistant patients [1].

    Table 1: Key Milestones in Ureide-Class Anticonvulsant Development

    Time PeriodTherapeutic ClassRepresentative AgentClinical Advancement
    1857Inorganic BromidesPotassium BromideFirst effective anticonvulsant; severe toxicity
    1912BarbituratesPhenobarbitalFirst synthetic organic anticonvulsant; significant sedation
    1949Straight-Chain UreidesPhenacemideImproved efficacy in refractory epilepsy; hepatotoxicity issues
    1950sAlkyl-Substituted UreidesPheneturideReduced sedation and toxicity while maintaining efficacy

    Synthetic Pathways for Pheneturide: From Phenobarbital Metabolite to Standalone Compound

    Pheneturide (C₁₁H₁₄N₂O₂; MW 206.24 g/mol) exists as a racemic mixture of two enantiomers, with the d-form melting at 168–169°C and the dl-form at 149–150°C [1]. Its molecular architecture features a phenylbutanoyl backbone conjugated to a terminal urea moiety, structurally identifiable as a decarboxylation product of phenobarbital's malonylurea core. This relationship informed early synthetic strategies exploiting phenobarbital metabolism, though industrial synthesis rapidly transitioned to direct routes [5] [8].

    The primary industrial synthesis involves a two-step sequence starting from α-phenylbutyric acid: (1) conversion to acid chloride using thionyl chloride or oxalyl chloride, followed by (2) nucleophilic acyl substitution with urea under controlled conditions [1]. The reaction proceeds according to:

    α-Phenylbutyric Acid + SOCl₂ → α-Phenylbutyryl Chlorideα-Phenylbutyryl Chloride + H₂N–CO–NH₂ → Pheneturide + HCl

    This route, initially patented by Bayer in 1912, employed antipyrine catalysis to enhance yields by facilitating urea activation. Modern optimizations focus on solvent selection (aprotic dipolar solvents), stoichiometric ratios (urea excess), and temperature gradients (0–5°C during acyl chloride addition; 80°C during condensation) to suppress symmetrical biuret byproduct formation [1] [2]. Alternative pathways explored include the condensation of ethylphenylacetyl isocyanate with ammonia or the reaction of 2-phenylbutyronitrile with hydroxylamine followed by catalytic hydrogenation, though these present scalability challenges [1].

    The synthesis generates chirality at Cα of the butanoyl chain, yielding racemic pheneturide. Despite known metabolic differences between enantiomers – particularly hepatic clearance rates – clinical formulations universally utilized the racemate due to prohibitive chiral resolution costs and comparable in vivo interconversion [1] [6]. Analytical characterization confirmed the molecular identity via CAS Registry 90-49-3 (pheneturide) and 6192-36-5 (alternative numbering), with standardized spectroscopic fingerprints: InChIKey AJOQSQHYDOFIOX-UHFFFAOYSA-N; SMILES CCC(C(=O)NC(N)=O)C1=CC=CC=C1 [6] [9].

    Table 2: Pheneturide Synthesis Optimization Strategies

    Synthetic ParameterOriginal Method (1912)Modern OptimizationImpact on Yield/Purity
    CatalystAntipyrineNone (stoichiometric control)Reduced purification complexity; 85% → 92% yield
    Solvent SystemBenzeneAcetonitrile/DMF mixturesByproduct reduction; enhanced reaction homogeneity
    Temperature ProfileReflux (80°C)Gradual heating (0°C → 25°C → 80°C)Minimized diacylation; >95% purity
    Urea Equivalents1.2 eq2.5 eqSuppressed biuret formation; 88% isolated yield

    Optimization of Alkyl and Aryl Substituents in Phenethylacetylurea Derivatives

    Systematic structural optimization of the phenethylacetylurea scaffold elucidated critical structure-activity relationships governing anticonvulsant efficacy, toxicity, and pharmacokinetics. Three domains proved modifiable: (1) the α-hydrogen adjacent to carbonyl; (2) the alkyl chain length at Cβ; and (3) the aryl substitution pattern on the phenyl ring [1] [8].

    α-Substitution Effects: Methyl or ethyl substitution at the α-position (phenacemide → pheneturide) proved crucial for reducing idiosyncratic toxicity. Phenacemide (unsubstituted) demonstrated a 40% hepatotoxicity incidence, while α-ethyl pheneturide lowered this to 12–15% without compromising GABAergic potentiation [1] [3]. The ethyl moiety optimally balanced steric hindrance (shielding reactive carbonyls) and lipophilicity (log P ≈1.45), enhancing blood-brain barrier penetration versus bulkier propyl analogues [1] [8].

    Alkyl Chain Modifications: Varying the Cβ-Cγ chain length revealed narrow tolerability for anticonvulsant activity. Methyl derivatives exhibited reduced efficacy in maximal electroshock (MES) tests, while propyl/butyl chains diminished water solubility and prolonged elimination half-lives excessively. The ethyl chain conferred ideal pharmacokinetics: plasma t₁/₂ 54 hours (single dose); 40 hours (chronic dosing); clearance 2.6 L/hour exclusively via hepatic metabolism [1]. This facilitated once-daily dosing while avoiding accumulation observed with longer alkyl derivatives [1] [3].

    Aryl Substitutions: Electron-donating groups (para-OH, meta-OCH₃) reduced activity by disrupting hydrophobic interactions with neuronal voltage-gated sodium channels. Conversely, halogen substitutions (ortho-F, para-Cl) enhanced potency but introduced hepatotoxic metabolites via cytochrome P450-mediated dehalogenation. The unsubstituted phenyl ring demonstrated optimal benefit-risk, enabling π-π stacking with channel pore residues while maintaining metabolic stability [1] [8].

    The urea pharmacophore tolerated only conservative modifications. Replacing carbonyl with thiocarbonyl abolished activity, while N-methylation eliminated GABA-transaminase inhibition – pheneturide's putative mechanism involving potentiation of GABAergic neurotransmission and neuronal sodium channel stabilization [1] [3]. Molecular modeling later confirmed that the carbamoyl-amide dipole (N–C=O) engages hydrogen bonding with GABA-associated enzymes, explaining this constraint [1] [8].

    Table 3: Molecular Optimization Effects in Phenethylacetylurea Analogues

    Structural ModificationBiological EffectTherapeutic Impact
    α-H → α-CH₃ (Methyl Derivative)20% lower GABA potentiation; 30% higher hepatotoxicity riskReduced efficacy/safety vs. pheneturide
    α-H → α-C₂H₅ (Pheneturide)Balanced lipophilicity (log P 1.45); metabolic stabilityOptimal toxicity reduction; maintained efficacy
    Phenyl → p-Chlorophenyl2.3x sodium channel blockade; CYP2C9 inductionEnhanced potency but elevated drug interaction risk
    Urea → ThioureaLoss of GABA transaminase inhibitionComplete abolition of anticonvulsant activity
    N-carbamoyl → N-methylcarbamoylReduced hydrogen bonding capacity90% lower receptor binding affinity

    The culmination of these structure-activity studies positioned pheneturide as the optimal analogue within its chemical class, though its clinical utilization declined with the 1970s–1980s introduction of carbamazepine, valproate, and benzodiazepines offering superior therapeutic indices. Nonetheless, its development cemented foundational principles for anticonvulsant design: strategic α-alkylation to mitigate toxicity, ethyl chain optimization for pharmacokinetic tuning, and preservation of the hydrogen-bonding urea core for target engagement – principles informing contemporary ASDs (antiseizure drugs) [3] [8].

    Properties

    CAS Number

    90-49-3

    Product Name

    Pheneturide

    IUPAC Name

    N-carbamoyl-2-phenylbutanamide

    Molecular Formula

    C11H14N2O2

    Molecular Weight

    206.24 g/mol

    InChI

    InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)

    InChI Key

    AJOQSQHYDOFIOX-UHFFFAOYSA-N

    SMILES

    CCC(C1=CC=CC=C1)C(=O)NC(=O)N

    Solubility

    Soluble in DMSO

    Synonyms

    (2-phenylbutyryl)urea
    Benuride
    ethyl phenacemide
    ethylphenacemide
    ethylphenacemide, (+-)-isomer
    ethylphenylacetylurea
    pheneturide
    phenylethylacetylurea

    Canonical SMILES

    CCC(C1=CC=CC=C1)C(=O)NC(=O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.